![molecular formula C20H31N3O2 B2848703 1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea CAS No. 942010-30-2](/img/structure/B2848703.png)
1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea
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Description
“1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea” is a chemical compound. It is part of the Acros Organics product portfolio .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . It is often used as a coupling reagent . More detailed information about its synthesis might be proprietary or found in specialized chemical literature.Molecular Structure Analysis
The molecular formula of this compound is C21H33N3O4S . The InChI Key is GBCAVSYHPPARHX-UHFFFAOYSA-M . The SMILES string is CC1=CC=C(C=C1)S([O-])(=O)=O.C[N+]1(CCN=C=NC2CCCCC2)CCOCC1 .Physical And Chemical Properties Analysis
This compound appears as a white to yellow powder or chunks . It has a melting point of 110.0°C to 116.0°C . It is soluble in water .Safety and Hazards
This compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . If it comes into contact with skin, it should be washed off with plenty of soap and water .
properties
IUPAC Name |
1-cyclohexyl-3-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-16-7-9-17(10-8-16)19(23-11-13-25-14-12-23)15-21-20(24)22-18-5-3-2-4-6-18/h7-10,18-19H,2-6,11-15H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJJMPYRCLDGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2CCCCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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